molecular formula C6H4ClN3S B567555 6-Chloro-2-methylthiazolo[4,5-b]pyrazine CAS No. 1292369-28-8

6-Chloro-2-methylthiazolo[4,5-b]pyrazine

Cat. No.: B567555
CAS No.: 1292369-28-8
M. Wt: 185.629
InChI Key: HDSFRGYQJLGSHB-UHFFFAOYSA-N
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Description

6-Chloro-2-methylthiazolo[4,5-b]pyrazine is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylthiazolo[4,5-b]pyrazine typically involves the annulation of a thiazole ring to a pyrazine core. One common method involves the reaction of hydrazonoyl halides with appropriate thioamides in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylthiazolo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

6-Chloro-2-methylthiazolo[4,5-b]pyrazine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylthiazolo[4,5-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-2-methylthiazolo[4,5-b]pyrazine include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique chlorine substitution at the 6-position and the methyl group at the 2-position. These substitutions can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields .

Properties

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSFRGYQJLGSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717267
Record name 6-Chloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292369-28-8
Record name 6-Chloro-2-methyl[1,3]thiazolo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
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